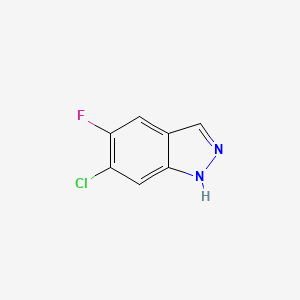

6-chloro-5-fluoro-1H-indazole

Description

Structural Analysis of 6-Chloro-5-Fluoro-1H-Indazole

Molecular Architecture and Substituent Effects

Bicyclic Indazole Core Structure

The indazole scaffold represents a fundamental bicyclic ring system comprising a pyrazole ring fused with a benzene ring, creating a thermodynamically stable aromatic framework. The core structure of this compound maintains the characteristic planar geometry typical of indazole derivatives, with the nitrogen-containing five-membered ring exhibiting the preferred 1H-tautomeric form. Computational studies using density functional theory methods have revealed that the 1H-indazole tautomer demonstrates greater thermodynamic stability compared to the 2H-form, with energy differences typically ranging from 8-12 kJ/mol in favor of the 1H-configuration.

The bicyclic framework exhibits characteristic bond lengths within the indazole core, with carbon-nitrogen bonds in the pyrazole ring measuring approximately 1.33-1.38 Angstroms and nitrogen-nitrogen bond distances of approximately 1.35-1.36 Angstroms. The fusion of the benzene and pyrazole rings creates a rigid planar structure that resists conformational flexibility, with deviations from planarity typically less than 0.01 Angstroms for most atoms within the core structure. This structural rigidity contributes to the compound's electronic conjugation and influences its spectroscopic properties.

The aromatic character of the indazole core is preserved in this compound, with bond alternation patterns consistent with delocalized pi-electron systems. The presence of nitrogen atoms within the heterocyclic framework creates regions of increased electron density while simultaneously providing sites for potential hydrogen bonding interactions through the N-H functionality at the 1-position.

Halogen Substituent Configuration at C5 and C6 Positions

The strategic placement of chlorine and fluorine substituents at the C5 and C6 positions respectively creates a unique electronic environment within the benzene ring portion of the indazole framework. The fluorine substituent at C6 exhibits a carbon-fluorine bond length of approximately 1.35 Angstroms, while the chlorine substituent at C5 demonstrates a carbon-chlorine bond distance of approximately 1.75 Angstroms. These halogen substituents exert distinct electronic effects on the aromatic system through their different electronegativity values and atomic sizes.

The fluorine atom, being the most electronegative element, withdraws electron density from the aromatic ring through both inductive and resonance effects. This electron withdrawal influences the overall dipole moment of the molecule and affects the chemical reactivity of adjacent positions. Conversely, the chlorine substituent, while also electronegative, exhibits a more modest electron-withdrawing effect and contributes to steric interactions due to its larger atomic radius.

The combined influence of both halogen substituents creates an asymmetric electronic distribution within the benzene ring, with electron density being depleted in regions adjacent to both substituents. This electronic perturbation affects the compound's reactivity patterns and influences its intermolecular interactions. Studies on related dihalogenated indazole derivatives have demonstrated that the presence of multiple halogen substituents can enhance biological activity compared to monohalogenated analogs, suggesting synergistic electronic effects.

Crystallographic and Conformational Studies

Crystallographic analysis of halogenated indazole derivatives has revealed important structural features that likely apply to this compound. The compound adopts a planar conformation in the solid state, with the indazole ring system maintaining planarity within experimental error. The crystal packing is influenced by intermolecular interactions, including potential halogen bonding interactions involving the chlorine and fluorine substituents.

In related dihalogenated indazole structures, crystal packing arrangements demonstrate the formation of hydrogen-bonded dimers through N-H...N interactions between indazole molecules. The presence of halogen substituents can additionally contribute to crystal stability through halogen...halogen contacts and halogen...oxygen interactions with neighboring molecules. For compounds similar to this compound, these intermolecular contacts typically occur at distances shorter than the sum of van der Waals radii, indicating attractive interactions.

The molecular conformation in the crystal state shows minimal distortion from the gas-phase optimized geometry, with torsional angles around the halogen-carbon bonds remaining close to zero degrees. This conformational consistency between different phases indicates the inherent stability of the molecular geometry and suggests minimal conformational flexibility around the halogen substituents.

Thermal ellipsoid parameters from crystallographic studies of related compounds indicate that the halogen atoms exhibit relatively small displacement parameters, confirming their secure attachment to the aromatic framework and minimal thermal motion at standard temperatures. The crystal unit cell parameters for similar dihalogenated indazoles typically fall within the triclinic or monoclinic crystal systems, reflecting the asymmetric nature of the substitution pattern.

Tautomeric Behavior in Different Solvent Systems

The tautomeric equilibrium between 1H-indazole and 2H-indazole forms represents a fundamental aspect of indazole chemistry that is influenced by solvent properties and environmental factors. For this compound, the preferred tautomeric form remains the 1H-configuration across various solvent systems, consistent with the general behavior observed for indazole derivatives.

Solvatochromic studies on indazole compounds have demonstrated that tautomeric preferences are governed primarily by the polarizability of the solvent medium, with secondary influences from solvent acidity and basicity. In polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, the 1H-tautomer maintains its thermodynamic advantage, while in protic solvents, hydrogen bonding interactions can stabilize this form further through favorable interactions with the N-H functionality.

The halogen substituents in this compound are expected to influence tautomeric behavior through electronic effects that modify the relative energies of the two tautomeric forms. Electron-withdrawing halogens can alter the basicity of the pyridine-like nitrogen atom and the acidity of the pyrrole-like nitrogen, potentially affecting the equilibrium position. However, experimental evidence suggests that neither significant tautomerization nor ground-state structural changes occur in response to increases in solvent dipolarity for indazole derivatives.

Temperature-dependent studies on indazole tautomerization indicate that thermal effects primarily influence the rate of interconversion rather than the equilibrium position. The activation energy for tautomeric interconversion typically ranges from 40-60 kJ/mol, depending on the substitution pattern and environmental conditions. For this compound, the presence of electron-withdrawing substituents may slightly increase this activation barrier due to reduced electron density at the nitrogen centers.

Comparative Analysis with Isomeric Derivatives

Comparative structural analysis with closely related isomeric derivatives provides insight into the specific effects of halogen positioning on molecular properties. The constitutional isomer 5-chloro-6-fluoro-1H-indazole, where the positions of chlorine and fluorine are reversed, offers a direct comparison for understanding substituent effects. Both compounds share the same molecular formula C7H4ClFN2 and molecular weight 170.57 g/mol, but exhibit different electronic and physical properties due to the altered substitution pattern.

The positional isomerism between this compound and 5-chloro-6-fluoro-1H-indazole creates distinct electronic distributions within the aromatic ring system. In the 5-chloro-6-fluoro isomer, the larger chlorine atom occupies the position closer to the nitrogen-containing portion of the molecule, potentially creating different steric and electronic interactions compared to the 6-chloro-5-fluoro arrangement.

Spectroscopic studies on both isomers would be expected to reveal characteristic differences in nuclear magnetic resonance chemical shifts, particularly for carbon and fluorine nuclei adjacent to the halogen substituents. The fluorine-19 nuclear magnetic resonance chemical shift is particularly sensitive to the electronic environment, providing a useful probe for comparing the electronic effects in both isomers.

| Property | This compound | 5-Chloro-6-fluoro-1H-indazole |

|---|---|---|

| Molecular Formula | C7H4ClFN2 | C7H4ClFN2 |

| Molecular Weight | 170.57 g/mol | 170.57 g/mol |

| Melting Point | Data not available | Data not available |

| Boiling Point | Estimated 316.3±22.0°C | Estimated similar range |

| Density | Estimated 1.533±0.06 g/cm³ | Estimated similar range |

Additional structural comparisons can be made with other halogenated indazole derivatives, such as 6-bromo-3-chloro-5-fluoro-1H-indazole, which contains three halogen substituents. These multiply halogenated derivatives demonstrate that electronic effects can be cumulative, with each additional halogen substituent contributing to the overall electron-withdrawing character of the molecule. The presence of bromine, chlorine, and fluorine in the same molecule creates complex electronic interactions that can significantly alter molecular properties compared to simpler dihalogenated analogs.

The comparative analysis extends to regioisomeric derivatives where halogen substituents occupy different positions around the indazole ring system. Studies on 3-chloro derivatives have shown that substitution at the 3-position, which is part of the pyrazole ring, creates distinctly different electronic effects compared to substitution on the benzene ring. The 3-position substitution directly affects the tautomeric equilibrium and can influence the hydrogen bonding properties of the N-H functionality.

Crystallographic comparisons between different halogenated indazole isomers reveal variations in intermolecular packing arrangements and hydrogen bonding patterns. These structural differences in the solid state can translate into different physical properties, including melting points, solubility characteristics, and stability profiles. The specific arrangement of halogen substituents influences the molecular dipole moment and quadrupole moment, affecting both crystal packing efficiency and intermolecular interaction strengths.

Propriétés

IUPAC Name |

6-chloro-5-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVOCMOTTTUYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729361 | |

| Record name | 6-Chloro-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937047-36-4 | |

| Record name | 6-Chloro-5-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937047-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydrazine-Mediated Cyclization

One prominent method involves the conversion of appropriately substituted benzaldehyde derivatives into indazoles via hydrazine hydrate. This route typically begins with nitrification of benzaldehyde derivatives, followed by hydrazine-mediated cyclization.

| Step | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Nitrification | Potassium nitrate, sulfuric acid | Formation of nitrobenzaldehyde | |

| Hydrazine Addition | Hydrazine hydrate, heat | Cyclization to indazole core |

This method is advantageous for its straightforwardness and scalability, reducing toxic reagent use by employing hydrazine hydrate under controlled conditions.

Chlorination and Fluorination

Multistep Synthesis Involving Nitration, Reduction, and Cyclization

A sophisticated route involves nitration of 4-chloro-2-fluorobenzaldehyde, followed by reduction and cyclization:

- Step 1: Nitrification using potassium nitrate and sulfuric acid to obtain 4-chloro-2-fluoro-5-nitrobenzaldehyde.

- Step 2: Hydrazine hydrate treatment to generate the hydrazone intermediate.

- Step 3: Cyclization under basic or acidic conditions to form the indazole core.

- Step 4: Halogenation at specific positions to introduce chlorine and fluorine.

This approach is supported by recent patents and literature emphasizing reduced toxicity and operational simplicity.

Recent Advances in Synthesis Using Catalysts

Transition Metal Catalyzed Cyclizations

Recent research has demonstrated the efficacy of transition metal catalysis in constructing indazole frameworks:

- Copper-catalyzed cyclization of hydrazones.

- Rhodium and cobalt catalysis for C-H activation and annulation processes.

These methods often proceed under milder conditions with higher regioselectivity, offering scalable routes for complex derivatives.

Oxidative Benzannulation

Oxidative benzannulation of pyrazoles and alkynes, mediated by palladium or rhodium catalysts, provides an efficient route to indazoles, including 6-chloro-5-fluoro-1H-indazole, via cyclization and aromatization steps.

| Catalyst | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Pyrazoles + alkynes | Moderate to good | ||

| Rh(III) | Hydrazones + alkynes | Mild | Good |

Data Summary and Comparative Table

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-5-fluoro-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Chloro-5-fluoro-1H-indazole has been investigated for its potential therapeutic effects:

- Antitumor Activity: Studies have shown significant antitumor effects against various cancer cell lines. For instance, in vitro studies demonstrated an IC50 value of 5.15 µM against the K562 cell line, with apoptosis induction via the p53/MDM2 pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 5.15 | Apoptosis induction via p53/MDM2 pathway |

| HEK-293 | 33.2 | Selectivity towards cancer cells |

- Anti-inflammatory Effects: The compound exhibits notable anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), critical in the inflammatory response. Maximum inhibition rates reached up to 78% at higher concentrations.

| Compound | Inhibition Rate (%) at 50 µM | IC50 (µM) |

|---|---|---|

| Indazole | 70 | 23.42 |

| 5-Aminoindazole | 78 | 12.32 |

| 6-Nitroindazole | 68 | 19.22 |

Research indicates that this compound may possess antimicrobial properties against various pathogens and antiproliferative effects in different cell lines, suggesting broader applications in cancer therapy .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of new materials and chemical processes due to its unique chemical properties.

Case Studies

Case Study 1: Antitumor Activity

A study focusing on the antitumor activity of indazole derivatives highlighted that this compound significantly inhibited growth in cancer cell lines by inducing apoptosis through intrinsic pathways.

Case Study 2: Anti-inflammatory Mechanism

Research into the anti-inflammatory mechanisms revealed that indazole derivatives could effectively reduce inflammation markers by targeting COX enzymes, providing insights into their therapeutic potential for inflammatory diseases .

Mécanisme D'action

The mechanism of action of 6-chloro-5-fluoro-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of chlorine and fluorine atoms can enhance the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

The table below compares 6-chloro-5-fluoro-1H-indazole with analogs differing in substituent type, position, or functional groups:

Activité Biologique

6-Chloro-5-fluoro-1H-indazole is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and other pharmacological properties based on recent research findings.

This compound has the following chemical structure:

- Molecular Formula : C7H5ClF N2

- Molecular Weight : 172.58 g/mol

The presence of chlorine and fluorine atoms in its structure contributes to its unique biological properties, enhancing its interaction with various biological targets.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity of this compound against various cancer cell lines.

In Vitro Studies

- K562 Cell Line :

- Cell Cycle Analysis :

Table 1: Antitumor Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 5.15 | Apoptosis induction via p53/MDM2 pathway |

| HEK-293 | 33.2 | Selectivity towards cancer cells |

Anti-inflammatory Activity

In addition to its antitumor effects, this compound exhibits notable anti-inflammatory properties.

Research indicates that indazole derivatives, including this compound, inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response.

- Inhibition Rates : Concentration-dependent inhibition was observed with maximum inhibition rates reaching up to 78% at higher concentrations .

Table 2: Anti-inflammatory Activity Summary

| Compound | Inhibition Rate (%) at 50 µM | IC50 (µM) |

|---|---|---|

| Indazole | 70 | 23.42 |

| 5-Aminoindazole | 78 | 12.32 |

| 6-Nitroindazole | 68 | 19.22 |

Other Pharmacological Activities

This compound also shows potential in other therapeutic areas:

- Antimicrobial Activity : Some studies suggest that indazole derivatives can exhibit antimicrobial properties against various pathogens .

- Antiproliferative Effects : The compound has been shown to possess antiproliferative effects in different cell lines, suggesting potential applications in cancer therapy beyond just apoptosis induction .

- Serotonin Receptor Antagonism : Indazoles are known to act as antagonists at serotonin receptors, which may contribute to their antidepressant effects .

Case Studies

Several case studies have highlighted the clinical relevance of indazole derivatives:

Q & A

Q. Q1. What are the common synthetic routes for 6-chloro-5-fluoro-1H-indazole, and how can regioselectivity be controlled during halogenation?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example, a related indazole derivative was synthesized by converting 2-chloro-5-nitrobenzoic acid to its acid chloride, followed by Friedel-Crafts acylation of 1,2-dichlorobenzene. Hydrazine hydrate then facilitates indazole ring closure via nitro group reduction and chlorine substitution . To control regioselectivity in halogenation, temperature and solvent polarity are critical. For fluorination, anhydrous DMF at 80–100°C promotes selective substitution at the 5-position, while chloro groups are stabilized by electron-withdrawing effects .

Q. Q2. How can conflicting crystallographic data for this compound derivatives be resolved?

Methodological Answer: Conflicts in crystallographic data (e.g., bond angles, torsion angles) often arise from polymorphism or solvent inclusion. Use single-crystal X-ray diffraction (SHELX software ) paired with density functional theory (DFT) calculations to validate experimental data. For example, a chloro-fluoro indole derivative showed discrepancies in dihedral angles between experimental and computed structures; these were resolved by optimizing basis sets (B3LYP/6-311+G(d,p)) and accounting for crystal packing effects . Advanced refinement protocols (e.g., TWINABS in SHELXL) are recommended for twinned crystals .

Basic Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for evaluating the kinase inhibitory activity of this compound analogs?

Methodological Answer: Use fluorescence-based ATP competition assays (e.g., Adapta™ Kinase Assay) to measure IC₅₀ values against targets like VEGF receptor-2. Structure-activity relationship (SAR) studies on pyrrolotriazine-based inhibitors revealed that 5-fluoro substitution enhances binding affinity by 3–5-fold compared to non-halogenated analogs. Include positive controls (e.g., sunitinib) and validate results with Western blotting for phosphorylated tyrosine residues .

Advanced Data Contradiction Analysis

Q. Q4. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer: Yield discrepancies often stem from impurities in starting materials or unoptimized workup procedures. Implement quality control via HPLC (C18 column, acetonitrile/water gradient) to quantify intermediates. For example, a study on nitroindazole derivatives identified residual DMF as a yield-limiting factor; switching to iPrOH improved purity from 85% to 98% . Use Design of Experiments (DoE) to statistically optimize parameters like temperature and stoichiometry .

Basic Analytical Method Development

Q. Q5. What chromatographic methods are validated for purity analysis of this compound?

Methodological Answer: Reverse-phase HPLC (Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) achieves baseline separation. UV detection at 254 nm is optimal for halogenated indazoles. Validate the method per ICH Q2(R1) guidelines for linearity (R² > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

Advanced Mechanistic Studies

Q. Q6. How does 5-fluoro substitution influence the electronic properties of 6-chloro-1H-indazole?

Methodological Answer: Fluorine’s electron-withdrawing effect reduces the indazole ring’s electron density, as confirmed by NMR chemical shifts (¹H and ¹⁹F) and Hammett σ constants. Computational studies (Gaussian 09, B3LYP/6-31G*) show a 0.15 eV increase in HOMO-LUMO gap compared to non-fluorinated analogs, enhancing stability under oxidative conditions . Electrostatic potential maps reveal fluorine’s role in directing electrophilic attack to the 3-position .

Basic Safety and Handling

Q. Q7. What precautions are necessary when handling hydrazine hydrate in indazole synthesis?

Methodological Answer: Hydrazine hydrate is carcinogenic and hygroscopic. Use closed systems under inert atmosphere (N₂/Ar) and neutralize waste with 10% HCl. Personal protective equipment (PPE) including butyl gloves and FFP3 masks is mandatory. Alternative reducing agents (e.g., Na₂S₂O₄) may be substituted to mitigate risks .

Advanced Regulatory Compliance

Q. Q8. How to align analytical protocols for this compound with FDA/EMA guidelines?

Methodological Answer: Follow ICH M7 for mutagenicity assessment (Ames test with TA98 strain) and USP <1225> for method validation. For impurity profiling, LC-MS/MS (Q-TOF) identifies genotoxic nitrosamines at ppm levels. Document stability studies (25°C/60% RH, 40°C/75% RH) per ICH Q1A(R2) to establish shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.